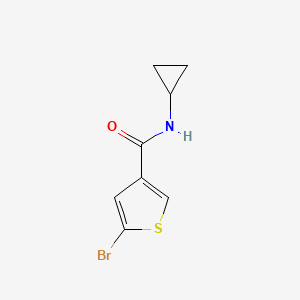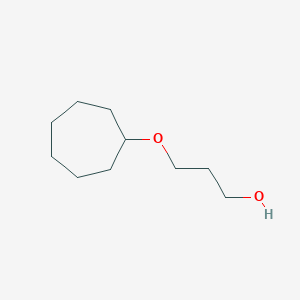
3-(Cycloheptyloxy)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Cycloheptyloxy)propan-1-ol is an organic compound with the molecular formula C10H20O2. It is a member of the alcohol family, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom. This compound is notable for its cycloheptyl group, which is a seven-membered carbon ring, attached to the propanol backbone via an ether linkage.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cycloheptyloxy)propan-1-ol can be achieved through several methods. One common approach involves the reaction of cycloheptanol with 3-chloropropan-1-ol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of cycloheptanol attacks the carbon atom bonded to the chlorine in 3-chloropropan-1-ol, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
化学反応の分析
Types of Reactions
3-(Cycloheptyloxy)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Cycloheptanone or cycloheptanoic acid.
Reduction: Cycloheptylpropane.
Substitution: 3-(Cycloheptyloxy)propyl chloride or 3-(Cycloheptyloxy)propylamine.
科学的研究の応用
3-(Cycloheptyloxy)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving membrane permeability and transport due to its amphiphilic nature.
Industry: The compound is used in the production of specialty chemicals and as a solvent in various industrial processes.
作用機序
The mechanism of action of 3-(Cycloheptyloxy)propan-1-ol involves its interaction with biological membranes and proteins. The cycloheptyl group provides hydrophobic interactions, while the hydroxyl group can form hydrogen bonds with amino acid residues in proteins. This dual interaction can affect the function of membrane-bound proteins and enzymes, influencing cellular processes such as signal transduction and transport.
類似化合物との比較
Similar Compounds
3-(Cyclohexyloxy)propan-1-ol: Similar structure but with a six-membered cyclohexyl ring instead of a seven-membered cycloheptyl ring.
3-(Cyclopentyloxy)propan-1-ol: Contains a five-membered cyclopentyl ring.
3-(Cyclooctyloxy)propan-1-ol: Contains an eight-membered cyclooctyl ring.
Uniqueness
3-(Cycloheptyloxy)propan-1-ol is unique due to its seven-membered cycloheptyl ring, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions with biological molecules, making it a valuable compound in various research and industrial applications.
特性
IUPAC Name |
3-cycloheptyloxypropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c11-8-5-9-12-10-6-3-1-2-4-7-10/h10-11H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNCUJOUKZVAOLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)OCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
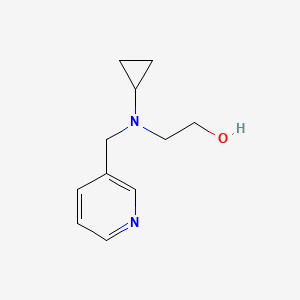
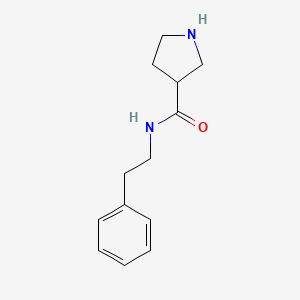
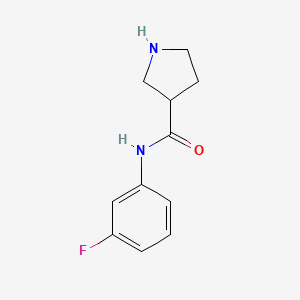
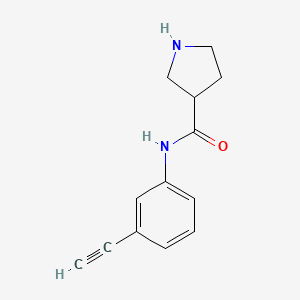
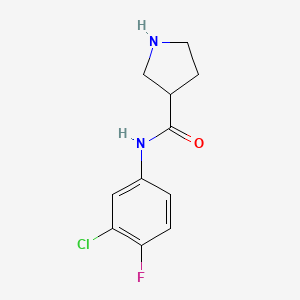
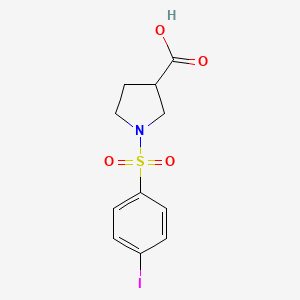
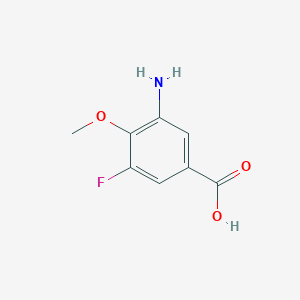
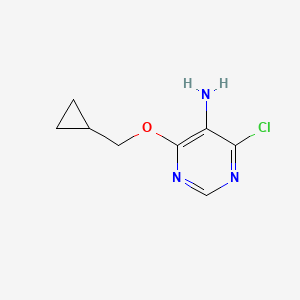
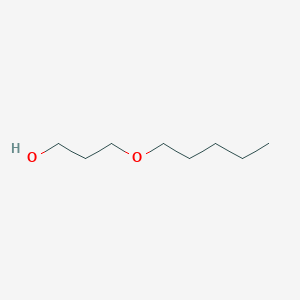

![3-[(Oxan-4-yl)methoxy]propan-1-ol](/img/structure/B7879261.png)
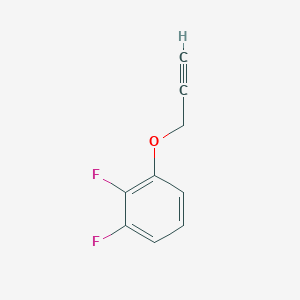
![3-[(2,3-Difluorophenoxy)methyl]piperidine](/img/structure/B7879264.png)
